2-Aminocyclohexanesulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16496-77-8 |
|---|---|
Molecular Formula |
C6H13NO3S |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-aminocyclohexane-1-sulfonic acid |
InChI |
InChI=1S/C6H13NO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4,7H2,(H,8,9,10) |
InChI Key |
NDRPLJAHCNWEKE-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)N)S(=O)(=O)O |
Canonical SMILES |
C1CCC(C(C1)N)S(=O)(=O)O |
Synonyms |
2-aminocyclohexanesulfonic acid 2-TAHS cis-2-aminocyclohexanesulfonic acid trans-2-aminocyclohexanesulfonic acid |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Aminocyclohexanesulfonic Acid and Its Stereoisomers
Functionalization and Derivatization Approaches
Ring-Opening Reactions of Cycloalkene Oxides and Episulfides with Nitrogen Nucleophiles
A primary strategy for synthesizing 2-aminocyclohexanesulfonic acid precursors is through the nucleophilic ring-opening of cyclohexene (B86901) oxide. This method is advantageous as it directly establishes a 1,2-trans-difunctionalized cyclohexane (B81311) core. The reaction involves the attack of a nitrogen nucleophile, such as an amine or azide, on one of the electrophilic carbons of the epoxide ring, leading to the formation of a trans-2-aminocyclohexanol.
The regioselectivity of this reaction—that is, which of the two epoxide carbons is attacked—can be controlled by several factors. In unbiased epoxides, a mixture of products can result. However, the use of catalysts can dramatically steer the reaction towards a single regioisomer. Lewis acids are effective catalysts for this transformation as they coordinate to the epoxide oxygen, further polarizing the C-O bonds and making the ring more susceptible to nucleophilic attack. youtube.comchemistrysteps.com Computational studies have shown that the catalytic activity of alkali metal Lewis acids in the ring-opening of cyclohexene oxide decreases down the group (Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺), with smaller cations leading to a greater reduction in the reaction barrier. youtube.com This enhanced reactivity is attributed to the catalyst's ability to reduce steric repulsion by polarizing the epoxide's orbitals away from the path of the incoming nucleophile. youtube.com
Solid-supported catalysts, such as silica-bonded S-sulfonic acid (SBSSA), have emerged as mild, efficient, and recyclable options for promoting the ring-opening of epoxides with amines under solvent-free conditions, which aligns with the principles of green chemistry. youtube.com The choice of catalyst is crucial, as demonstrated by systems that achieve catalyst-controlled regioselectivity, allowing for the selective opening of even unbiased epoxides that would otherwise yield a mixture of products. libretexts.org
The general mechanism for the amine-opening of cyclohexene oxide is depicted below:
Scheme 1: General reaction for the nucleophilic ring-opening of cyclohexene oxide by an amine (R-NH₂), leading to a trans-2-aminocyclohexanol precursor.
While less common, the analogous ring-opening of cyclohexene episulfide (thiirane) with nitrogen nucleophiles can also be employed to generate the corresponding aminothiol (B82208) precursors, which can then be oxidized to the target sulfonic acid.
| Catalyst Type | Nucleophile | Key Advantages | Relevant Findings |
| Lewis Acids (e.g., Li⁺, Na⁺) | Amines, Azides | Enhances reactivity and can control regioselectivity. | Smaller cations are more effective catalysts due to stronger polarization of the epoxide. youtube.comchemistrysteps.com |
| Solid-Supported Acids (e.g., SBSSA) | Aromatic & Aliphatic Amines | High yields, mild room-temperature conditions, solvent-free, catalyst is recyclable. youtube.com | Demonstrates high regioselectivity and chemoselectivity, making it an environmentally friendly option. youtube.com |
| Cationic Aluminum Salen Complexes | Nitrogen Nucleophiles | Provides high, catalyst-controlled regioselectivity for unbiased trans-epoxides. libretexts.org | Overcomes limitations of substrate-controlled reactions, enabling selective synthesis of specific β-amino alcohols. libretexts.org |
Substitution Reactions from Halogenated Cyclohexane Sulfonic Acid Precursors
A plausible, though less documented, route to this compound involves the direct nucleophilic substitution of a halogen atom on a pre-formed cyclohexane sulfonic acid ring. This approach would typically utilize a 2-halocyclohexanesulfonic acid, such as 2-chlorocyclohexanesulfonic acid, and a nitrogen nucleophile like ammonia (B1221849).
The success of this reaction is governed by the principles of nucleophilic substitution on a cyclohexane ring, primarily the SN2 mechanism. For an SN2 reaction to proceed efficiently, a "backside attack" by the nucleophile is required, which necessitates that the leaving group (the halogen) occupies an axial position in the chair conformation of the cyclohexane ring. libretexts.org An equatorial leaving group is sterically hindered from this line of attack by the ring structure itself. libretexts.org
The reaction would proceed as follows:
Conformational Equilibrium: The substituted cyclohexane exists in equilibrium between two chair conformations. The conformation with the halogen in the axial position is the reactive species for the SN2 reaction.
Nucleophilic Attack: Ammonia, acting as the nucleophile, attacks the carbon atom bonded to the halogen from the side opposite to the C-Halogen bond.
Inversion of Stereochemistry: The reaction results in an inversion of stereochemistry at the carbon center, a hallmark of the SN2 mechanism. An axial halogen would be replaced by an equatorial amino group.
Several factors would need to be optimized for this synthetic route. The choice of halogen is critical; carbon-bromine and carbon-iodine bonds are weaker and thus represent better leaving groups than the very strong carbon-fluorine bond. Furthermore, the reaction conditions must be carefully controlled to favor substitution over the competing E2 elimination reaction, which is promoted by strong bases and also requires an anti-periplanar arrangement of a proton and the leaving group, a condition met when both are in axial positions. The presence of the bulky and strongly electron-withdrawing sulfonate group (-SO₃⁻) at the adjacent position would also significantly influence the reactivity of the electrophilic carbon center.
Transformations from Amino Alcohols and Related Precursors via Sulfuric Acid Esterification and Sulfite (B76179) Substitution
A well-established method for synthesizing β-amino sulfonic acids, such as taurine (B1682933), can be adapted to produce this compound from a trans-2-aminocyclohexanol precursor (obtained, for example, from the ring-opening of cyclohexene oxide as described in section 2.2.2). This two-step process is known as the Strecker sulfite synthesis.
The process involves:
Sulfuric Acid Esterification: The precursor, trans-2-aminocyclohexanol, is reacted with concentrated sulfuric acid. In this reaction, the alcohol's hydroxyl group is esterified to form a sulfate (B86663) ester intermediate, trans-2-aminocyclohexyl hydrogen sulfate. This step is typically exothermic and requires careful temperature control.
Sulfite Substitution (Sulfonation): The intermediate sulfate ester is then treated with a source of sulfite, commonly sodium sulfite (Na₂SO₃). The sulfite ion acts as a nucleophile and displaces the sulfate group, forming the carbon-sulfur bond of the target sulfonic acid.
Scheme 2: Two-step synthesis of this compound from trans-2-aminocyclohexanol via esterification and sulfite substitution.
Synthesis of Substituted this compound Analogs (e.g., Sulfonopeptides)
This compound can serve as a building block for more complex molecules, notably sulfonopeptides. These are peptide analogs where one or more amide bonds are replaced by a sulfonamide linkage (-SO₂-NH-). The tetrahedral geometry of the sulfur atom in the sulfonamide group can mimic the transition state of peptide bond hydrolysis, making sulfonopeptides valuable as enzyme inhibitors. libretexts.org
The synthesis of a sulfonopeptide incorporating a this compound residue typically involves converting the sulfonic acid into a more reactive sulfonyl chloride. This is followed by coupling the sulfonyl chloride with the amino group of another amino acid or peptide ester. libretexts.org
The key synthetic steps are:
Formation of the Sulfonyl Chloride: The sulfonic acid group of N-protected this compound is converted to a sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Coupling Reaction: The resulting sulfonyl chloride is reacted with an amino acid ester (or a peptide ester) under basic conditions. The base neutralizes the HCl generated during the reaction, driving the formation of the stable sulfonamide bond.
This methodology allows for the systematic incorporation of this compound into peptide chains, creating novel structures with potential biological activity. libretexts.org
Principles of Sustainable Synthesis Applied to this compound
The synthesis of this compound can be evaluated and improved through the lens of green chemistry, which seeks to minimize environmental impact by improving reaction efficiency, reducing waste, and using less hazardous substances.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental concept in green chemistry that measures how many atoms from the reactants are incorporated into the final desired product. It provides a theoretical measure of reaction efficiency, complementing the experimental measure of reaction yield. The formula is:
Percent Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100%
Applying this principle to the synthetic routes for this compound reveals significant differences:
High Atom Economy Reactions: The ring-opening of cyclohexene oxide with ammonia (NH₃) to form 2-aminocyclohexanol (B3021766) is an addition reaction. In theory, all atoms from the reactants are incorporated into the product, leading to a 100% atom economy. Such reactions are highly desirable from a green chemistry perspective as they generate no byproducts.
| Synthetic Step | Reaction Type | Key Reactants | Major Byproducts | Theoretical Atom Economy |
| Ring-Opening | Addition | Cyclohexene Oxide, Ammonia | None | 100% |
| Esterification & Sulfonation | Substitution | 2-Aminocyclohexanol, H₂SO₄, Na₂SO₃ | H₂O, Na₂SO₄ | Lower |
| Halogen Substitution | Substitution | 2-Chlorocyclohexanesulfonic Acid, NH₃ | NH₄Cl | Lower |
Maximizing atom economy is a key goal in designing sustainable synthetic pathways.
Development of Catalytic Systems for Enhanced Selectivity and Yield
Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction rates, enhance selectivity (chemo-, regio-, and stereoselectivity), and improve yields, often under milder conditions than stoichiometric reactions. For the synthesis of this compound and its precursors, several catalytic strategies are pertinent.
Enhanced Selectivity: As discussed in section 2.2.2, catalysts are essential for controlling the regioselectivity of the epoxide ring-opening. Lewis acid catalysts can direct the nucleophilic attack to a specific carbon, preventing the formation of isomeric byproducts and simplifying purification. youtube.comlibretexts.org This increases the efficiency of the synthesis by channeling reactants into the desired product.
Improved Yield and Reaction Conditions: The use of highly active catalysts can lead to near-quantitative yields under mild conditions, such as room temperature and solvent-free environments. youtube.com This reduces the energy input required for the reaction (e.g., heating) and minimizes the use of potentially harmful organic solvents.
Mechanistic Investigations of Reactions Involving 2 Aminocyclohexanesulfonic Acid
Elucidation of Amino-Sulfonation Reaction Pathways and Intermediates (e.g., β-Sultones)
The formation of 2-aminocyclohexanesulfonic acid typically proceeds through the amino-sulfonation of a cyclohexene (B86901) precursor. A key pathway involves the reaction of cyclohexene with a sulfonating agent, such as sulfur trioxide or a sulfur trioxide-amine complex, followed by the introduction of the amino group.
A critical intermediate in the sulfonation of alkenes, including cyclohexene, is the β-sultone. The reaction of sulfur trioxide with an alkene is proposed to occur via a concerted [2+2] cycloaddition, leading to the stereospecific formation of a four-membered cyclic sulfonate ester, the β-sultone. dntb.gov.uaresearchgate.net This intermediate is often transient and highly reactive.
The general mechanism for the electrophilic addition of a sulfonating agent to cyclohexene can be outlined as follows:
Electrophilic Attack: The π-bond of the cyclohexene ring attacks the electrophilic sulfur atom of the sulfonating agent (e.g., SO₃). chemguide.co.ukchemguide.co.uklibretexts.org
Formation of a Carbocation or Concerted Cycloaddition: This can lead to a carbocation intermediate or, more likely in the case of sulfur trioxide, a concerted cycloaddition to form the β-sultone. dntb.gov.uaresearchgate.net
Ring-Opening of the β-Sultone: The β-sultone can then undergo nucleophilic attack. In the context of forming this compound, an amine or ammonia (B1221849) can act as the nucleophile, attacking one of the carbon atoms of the sultone ring. This attack leads to the opening of the ring and the formation of a sulfonate and an amino group on adjacent carbons.
The reaction of cyclohexylamine (B46788) with sulfur trioxide is also a known method to produce cyclohexanesulfamic acid, a closely related compound. wikipedia.org This suggests that the amine can be present during the sulfonation step, potentially reacting with the β-sultone intermediate as it is formed.
A proposed mechanism for the formation of this compound involves the following key steps:
| Step | Description | Intermediate(s) |
| 1 | Reaction of cyclohexene with a sulfur trioxide source (e.g., SO₃ or a complex like SO₃·dioxane). | π-complex |
| 2 | Concerted [π2s + π2s] cycloaddition. | β-Sultone |
| 3 | Nucleophilic attack by an amine (or ammonia) on a carbon of the β-sultone ring. | Transition state |
| 4 | Ring-opening of the β-sultone to yield the 2-aminocyclohexanesulfonate. | Zwitterionic product |
| 5 | Proton transfer to yield the final product. | This compound |
The formation of the β-sultone is often reversible, and its stability and subsequent reactions are influenced by the reaction conditions and the specific sulfonating agent used. researchgate.net
Stereochemical Control Mechanisms in Cyclic Amino Sulfonic Acid Formation
The stereochemistry of the final this compound product is intrinsically linked to the mechanism of the amino-sulfonation reaction. The formation of the β-sultone intermediate is a stereospecific syn-addition, meaning that the sulfur and oxygen atoms of the SO₃ molecule add to the same face of the cyclohexene double bond. researchgate.net
The subsequent ring-opening of the β-sultone by a nucleophile, such as an amine, typically proceeds via an Sₙ2 mechanism. This results in an anti-addition of the amino and sulfonate groups relative to each other. The nucleophilic amine attacks the carbon atom from the face opposite to the C-O bond of the sultone ring, leading to an inversion of configuration at that carbon.
Controlling the stereochemistry is paramount in the synthesis of biologically active molecules, and the predictable nature of the β-sultone formation and subsequent Sₙ2 ring-opening provides a powerful tool for achieving stereoselective synthesis of cyclic amino sulfonic acids.
Reaction Kinetics and Thermodynamic Analysis of Key Synthetic Steps
Detailed kinetic and thermodynamic data for the synthesis of this compound are not extensively reported in the literature. However, general principles from related reactions can provide insights.
The formation of the β-sultone from an alkene and sulfur trioxide is generally a fast reaction, especially at low temperatures. researchgate.net The rate of this reaction is influenced by the nucleophilicity of the alkene and the electrophilicity of the sulfonating agent.
The stability of the β-sultone intermediate is a key thermodynamic factor. These intermediates can be prone to rearrangement or decomposition, and their stability depends on the substitution pattern of the alkene. The reversibility of β-sultone formation indicates that the Gibbs free energy change for this step is likely to be small. researchgate.net
The subsequent ring-opening reaction is typically thermodynamically favorable due to the relief of ring strain in the four-membered sultone. The kinetics of this step will depend on the nucleophilicity of the amine and the steric hindrance around the electrophilic carbon atoms of the sultone ring.
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating complex reaction mechanisms, including those involved in the formation of cyclic sulfonic acids. researchgate.netnih.govrsc.orgunizar.es DFT calculations can be used to model the structures of reactants, intermediates, and products, as well as the transition states connecting them.
In the context of this compound synthesis, computational studies can provide significant insights into:
Reaction Pathways: DFT calculations can be used to compare the energy profiles of different possible reaction pathways, for instance, a stepwise mechanism involving a carbocation versus a concerted cycloaddition to form the β-sultone.
Intermediate Stability: The relative energies of intermediates like the β-sultone can be calculated, providing a measure of their thermodynamic stability.
Transition State Analysis: The structures and energies of transition states can be determined, allowing for the calculation of activation barriers and providing a deeper understanding of the factors controlling the reaction rate. For example, a DFT study on a cascade reaction involving a β-sultone intermediate successfully proposed a mechanism based on computational evidence. rsc.org
Stereoselectivity: Computational models can explain the origins of stereoselectivity by comparing the activation energies of transition states leading to different stereoisomers.
A DFT study on the esterification of sulfonic acids, for example, evaluated four different mechanistic pathways and concluded that a pathway involving a sulfonylium cation was the most favorable, while pathways involving pentacoordinate sulfur intermediates were energetically unfavorable. researchgate.netnih.gov Similar computational approaches could be applied to the amino-sulfonation of cyclohexene to definitively map out the reaction landscape and provide a quantitative understanding of the underlying mechanistic principles.
Spectroscopic and Structural Characterization Methodologies for 2 Aminocyclohexanesulfonic Acid and Derivatives
Advanced Spectroscopic Techniques for Molecular Structure Elucidation
The determination of the molecular structure of 2-aminocyclohexanesulfonic acid and its derivatives relies on a combination of sophisticated spectroscopic methods. Each technique provides unique and complementary information, from the connectivity of atoms to the three-dimensional arrangement and stereochemistry.
NMR spectroscopy is a cornerstone technique for the structural analysis of this compound in solution. studysmarter.co.uk It provides detailed information about the carbon skeleton, the chemical environment of protons, and the spatial relationships between atoms.
¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra are used to identify the different types of hydrogen and carbon atoms present in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus. For the cyclohexane (B81311) ring, proton signals typically appear in the range of δ 1.0-3.5 ppm, with protons attached to carbons bearing the amino and sulfonate groups (C1 and C2) shifted further downfield. researchgate.netresearchgate.net
2D NMR: Two-dimensional NMR techniques are essential for unambiguously assigning these signals and establishing the molecule's connectivity and relative stereochemistry.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms, helping to trace the connectivity of the cyclohexane ring. acs.org
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon's signal based on its attached proton(s). acs.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly vital for conformational analysis. It detects protons that are close in space, regardless of whether they are bonded. For this compound, NOESY can reveal through-space interactions between axial-axial, axial-equatorial, and equatorial-equatorial protons, providing direct evidence for the chair conformation and the relative orientation of the substituents. acs.orgdokumen.pubdokumen.pub For instance, strong NOEs between protons at positions 1, 3, and 5 would indicate their diaxial relationship. dokumen.pub
Below is a table of expected NMR chemical shifts for trans-2-aminocyclohexanesulfonic acid.
| Expected NMR Data for trans-2-Aminocyclohexanesulfonic Acid | |
|---|---|
| Nucleus | Expected Chemical Shift (δ) in D₂O (ppm) |
| ¹H (Protons on C3, C4, C5, C6) | 1.20 - 2.30 |
| ¹H (Proton on C1-NH₂) | ~2.8 - 3.2 |
| ¹H (Proton on C2-SO₃H) | ~3.3 - 3.7 |
| ¹³C (Carbons C3, C4, C5, C6) | 20 - 40 |
| ¹³C (Carbon C1-NH₂) | ~55 - 60 |
| ¹³C (Carbon C2-SO₃H) | ~60 - 65 |
Note: Actual chemical shifts can vary based on solvent, pH, and temperature. The values are estimated based on similar substituted cyclohexanes. researchgate.net
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within the molecule by probing their characteristic vibrational frequencies. thieme-connect.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of molecular bonds. For this compound, key absorption bands confirm the presence of its primary functional groups. thieme-connect.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations and S-O bonds. dokumen.pubscience.gov Raman optical activity (ROA) is a powerful chiroptical technique that can provide detailed stereochemical information. dokumen.pubdokumen.pub
| Characteristic Vibrational Frequencies | |
|---|---|
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (Amine group) | 3000 - 3300 |
| C-H stretch (Cyclohexane ring) | 2850 - 2960 |
| N-H bend (Amine group) | 1590 - 1650 |
| S=O asymmetric stretch (Sulfonic acid) | ~1200 |
| S=O symmetric stretch (Sulfonic acid) | ~1040 |
Data derived from characteristic frequencies of aminosulfonic acids. thieme-connect.com
Mass spectrometry is a destructive technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of this compound and providing structural clues through the analysis of its fragmentation patterns.
Soft ionization techniques like Electrospray Ionization (ESI) are typically used, which can generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. thieme-connect.comthieme-connect.com This allows for the precise determination of the molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass. thieme-connect.com
Under tandem MS (MS/MS) conditions, the parent ion is fragmented, and the resulting pattern provides structural information. Common fragmentation pathways for this compound would include:
Loss of the sulfonic acid group (SO₃) or the entire hydrated group (SO₃H₂).
Cleavage of the C-S bond.
Ring-opening or fragmentation of the cyclohexane backbone.
As a chiral molecule, this compound exists as a pair of enantiomers. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential interaction of chiral molecules with left and right-handed circularly polarized light. dokumen.pub
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light. A CD spectrum shows positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's absolute configuration. dokumen.pubvscht.cz By comparing the experimental CD spectrum with spectra predicted by ab initio or Density Functional Theory (DFT) calculations, the absolute configuration of an enantiomer can be assigned. vscht.cz
Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. It is closely related to CD, and the shape of the ORD curve around an absorption band also provides information about the absolute stereochemistry. dokumen.pub
These techniques are crucial for distinguishing between, for example, the (1R, 2R) and (1S, 2S) enantiomers of trans-2-aminocyclohexanesulfonic acid.
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.netdokumen.pub The technique involves irradiating a single, highly ordered crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice.
For this compound, X-ray analysis provides unambiguous data on:
Bond lengths and angles.
The solid-state conformation, confirming the chair form of the cyclohexane ring and the axial or equatorial positions of the amino and sulfonic acid groups. researchgate.net
The absolute configuration (e.g., R or S at each chiral center) through the analysis of anomalous dispersion effects, often expressed via the Flack parameter. dokumen.pubvscht.cz
Intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) and sulfonate groups, which stabilize the crystal structure. core.ac.uk
Conformational Analysis using Spectroscopic and Computational Methods
The cyclohexane ring is not planar and exists predominantly in a low-energy chair conformation to minimize angular and torsional strain. wikipedia.org For a disubstituted cyclohexane like this compound, this leads to complex conformational isomerism. The analysis of this behavior involves a synergistic use of NMR spectroscopy and computational modeling. researchgate.net
Spectroscopic Analysis: The preferred conformation in solution can be determined using ¹H NMR. The Karplus equation relates the vicinal coupling constant (³JHH) between two protons to the dihedral angle between them. acs.org By measuring the coupling constants of the protons at C1 and C2 with their neighbors, one can determine if the substituents are in axial-axial, axial-equatorial, or equatorial-equatorial arrangements. For a trans-diaxial arrangement, a large coupling constant (typically 8-13 Hz) is expected, while smaller values are observed for axial-equatorial or equatorial-equatorial arrangements. NOESY data further corroborates these findings by identifying protons that are spatially close, which is dependent on their conformation. researchgate.netdokumen.pub
Computational Methods: Molecular mechanics and quantum mechanics (e.g., DFT) calculations are used to model the different possible conformers (e.g., diequatorial vs. diaxial chair forms for the trans isomer). acs.org These methods calculate the relative steric and electronic energies of each conformation, predicting the most stable structure. core.ac.ukacs.org The results from these computational studies are then compared with experimental data from NMR and X-ray crystallography for validation. researchgate.netvscht.cz For trans-2-aminocyclohexanesulfonic acid, there is an equilibrium between the diequatorial and diaxial conformers, with the diequatorial form generally being more stable to avoid unfavorable 1,3-diaxial interactions. wikipedia.org
Advanced Analytical Separations and Chiral Recognition of 2 Aminocyclohexanesulfonic Acid Enantiomers
Chiral Stationary Phase Development Utilizing 2-Aminocyclohexanesulfonic Acid Moieties
The integration of this compound into chiral stationary phases represents a significant advancement in enantioselective chromatography. Its sulfonic acid group provides a strong anion-exchange site, while the amino group offers a site for covalent linkage to other chiral molecules, creating a bifunctional and versatile chiral selector.
Cinchona Alkaloid-Based Zwitterionic Chiral Selectors (e.g., CHIRALPAK® ZWIX)
A prominent application of ACHSA is in the synthesis of zwitterionic chiral stationary phases based on Cinchona alkaloids, such as the commercially available CHIRALPAK® ZWIX columns. chiraltech.comamericanpharmaceuticalreview.comthelabstore.co.uk These CSPs are created by chemically bonding a Cinchona alkaloid derivative, modified with trans-2-aminocyclohexanesulfonic acid, to a silica (B1680970) gel support. chiraltech.comchiraltech.comdaicelchiral.com The selector in CHIRALPAK ZWIX(+) is a conjugate of quinine (B1679958) and (1S,2S)-ACHSA, while CHIRALPAK ZWIX(-) uses quinidine (B1679956) fused with (1R,2R)-ACHSA. chiraltech.comchiraltech.com
This combination results in a zwitterionic selector that possesses both anion- and cation-exchange functionalities. chiraltech.comthelabstore.co.uk The enantioseparation mechanism is based on a double ion-pairing interaction between the zwitterionic CSP and the zwitterionic analyte. chiraltech.com This unique mechanism is particularly effective for the direct separation of underivatized amino acids and peptides, which is a significant advantage in pharmaceutical and food industry analyses. chiraltech.comamericanpharmaceuticalreview.comchiraltech.com A key feature of the ZWIX selectors is their pseudo-enantiomeric relationship, which allows for the reversal of the enantiomer elution order by simply switching between the ZWIX(+) and ZWIX(-) columns. chiraltech.comchiraltech.comdaicelchiral.com
| Column Name | Chiral Selector Composition | Target Analytes |
| CHIRALPAK® ZWIX(+) | Quinine combined with (1S,2S)-trans-2-aminocyclohexanesulfonic acid (ACHSA) immobilized on 3µm silica gel. chiraltech.comchiraltech.com | Underivatized amino acids, peptides, and other zwitterionic compounds. chiraltech.comamericanpharmaceuticalreview.com |
| CHIRALPAK® ZWIX(-) | Quinidine combined with (1R,2R)-trans-2-aminocyclohexanesulfonic acid (ACHSA) immobilized on 3µm silica gel. chiraltech.comchiraltech.com | Underivatized amino acids, peptides, and other zwitterionic compounds. chiraltech.comamericanpharmaceuticalreview.com |
Immobilization Strategies (e.g., Click Chemistry) for Chiral Stationary Phases
The covalent attachment, or immobilization, of the chiral selector to the silica support is critical for the durability and versatility of a CSP. nih.gov Immobilized phases are more robust than coated phases, offering greater stability and compatibility with a wider range of organic solvents, which can be crucial for optimizing difficult separations. phenomenex.comnih.gov
While traditional immobilization methods involve using coupling agents or isocyanate derivatives, mdpi.com modern techniques like "click chemistry" have been introduced for creating highly stable Cinchona alkaloid-based CSPs. nih.govmdpi.com Click chemistry reactions, such as thiol-ene and copper-catalyzed alkyne-azide cycloadditions, provide efficient and reliable methods for covalently bonding the chiral selector to the support material. mdpi.com These advanced immobilization strategies ensure the longevity of the column and expand the scope of possible mobile phases, thereby enhancing the potential for successful chiral resolution. nih.govphenomenex.com
Structure-Chiral Recognition Relationship Studies of this compound Derivatives
The enantioselective performance of CSPs derived from this compound is intrinsically linked to their molecular structure. The zwitterionic nature of the CHIRALPAK ZWIX selectors, endowed by the sulfonic acid of ACHSA and the protonated amine of the Cinchona alkaloid, is fundamental to their recognition mechanism. chiraltech.comthelabstore.co.uk
Studies have investigated the relationship between the structure of both the selector and the analyte and the resulting chiral recognition. For instance, comparisons between the ZWIX(+) and ZWIX(-) columns for separating β-amino acids revealed that the quinidine-based ZWIX(-) column exhibited superior selectivity for both β²- and β³-amino acids. nih.gov The elution order is typically reversed between the two columns due to their pseudo-enantiomeric nature. chiraltech.comchiraltech.com Thermodynamic studies, based on van't Hoff plots (ln α vs. 1/T), are often employed to understand the separation mechanism. nih.govu-szeged.hunih.gov These studies calculate changes in standard enthalpy (Δ(ΔH°)) and entropy (Δ(ΔS°)), revealing that most separations on these phases are enthalpy-driven. u-szeged.hunih.gov The thermodynamic parameters are highly dependent on the specific structures of the analyte and the selector, as well as the composition of the mobile phase. nih.govnih.gov
Chromatographic Enantioseparation Techniques
CSPs based on this compound are employed in powerful chromatographic techniques to achieve the resolution of enantiomers.
High-Performance Liquid Chromatography (HPLC) for Enantiomer Resolution
HPLC is the primary technique for utilizing CSPs like CHIRALPAK ZWIX. nih.govnih.gov These columns have demonstrated remarkable stereoselectivity for resolving the enantiomers of zwitterionic molecules, especially underivatized amino acids, without the need for a time-consuming derivatization step. americanpharmaceuticalreview.comchiraltech.comsigmaaldrich.com
The separations are typically performed using polar mobile phases, such as methanol, acetonitrile, and water, which are compatible with the zwitterionic ion-exchange mechanism. chiraltech.comnih.gov The addition of acidic and basic additives to the mobile phase is often necessary to control the ionization states of both the selector and the analyte, thereby optimizing retention and selectivity. nih.gov Furthermore, the compatibility of these columns and mobile phase systems with mass spectrometry (LC-MS) makes them highly valuable for the analysis and identification of compounds that lack a UV chromophore. chiraltech.com
| Analyte Class | Chiral Stationary Phase | Typical Mobile Phase Components | Research Finding |
| β²- and β³-amino acids | CHIRALPAK® ZWIX(+) and ZWIX(-) | Methanol (MeOH) or Acetonitrile (MeCN) with acid and base additives. nih.gov | ZWIX(-) column showed better selectivity for both β²- and β³-amino acids compared to ZWIX(+). nih.gov |
| Tetrahydro-β-carboline analogs | CHIRALPAK® ZWIX(+) and ZWIX(-) | Methanol/Acetonitrile or Methanol/Tetrahydrofuran with triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) acetate. u-szeged.hu | Enantioseparations were found to be enthalpy-driven, with retention influenced by the nature and concentration of organic components and salt additives. u-szeged.hu |
Supercritical Fluid Chromatography (SFC) in Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful, "greener" alternative to HPLC for chiral separations. selvita.comchromatographyonline.com SFC primarily uses supercritical carbon dioxide as the main component of the mobile phase, often modified with a small amount of an organic co-solvent like methanol. chromatographyonline.comyoutube.com This technique offers several advantages, including faster analysis and equilibration times, higher efficiency, and a significant reduction in the use of toxic organic solvents. selvita.comchromatographyonline.comchromatographyonline.com
Cinchona alkaloid-based zwitterionic CSPs, including CHIRALPAK ZWIX(+) and ZWIX(-), have been successfully applied in SFC for the enantioseparation of acidic compounds, such as Nα-protected proteinogenic amino acids. nih.gov In these applications, the ZWIX phases function as chiral anion exchangers. nih.gov Similar to HPLC, the separation performance in SFC is fine-tuned by adjusting parameters like the co-solvent, additives, and temperature. nih.gov Studies have shown that for Nα-Fmoc proteinogenic amino acids on ZWIX columns under SFC conditions, the separations are enthalpically-driven, and the elution order is consistently reversed between the ZWIX(+) and ZWIX(-) columns. nih.gov
| Technique | Advantages over HPLC | Application with ACHSA-based CSPs |
| Supercritical Fluid Chromatography (SFC) | Faster analysis, reduced organic solvent consumption, lower environmental impact, high efficiency. selvita.comchromatographyonline.com | Enantioseparation of Nα-Fmoc proteinogenic amino acids on CHIRALPAK ZWIX(+) and ZWIX(-) columns. nih.gov |
Unified Chromatography Applications for Broad Polarity Range Analysis
Unified chromatography (UC) presents a versatile approach for analyzing compounds across a wide spectrum of polarities, such as this compound and its derivatives. This technique effectively bridges supercritical fluid chromatography (SFC) and high-performance liquid chromatography (HPLC) by utilizing a broad elution gradient. nih.gov The process typically starts with a high concentration of carbon dioxide, characteristic of SFC, and gradually transitions to a high concentration of a liquid co-solvent, ending in HPLC mode. nih.gov This gradient allows for the successful elution and analysis of diverse analytes, from non-polar to highly polar and ionic compounds, within a single chromatographic run.
Research has demonstrated an effective UC method for the analysis of 21 free amino acids, which vary greatly in polarity. nih.gov This method is particularly relevant for amino sulfonic acids due to the successful analysis of structurally related compounds like taurine (B1682933). nih.govnih.gov The separation is often achieved on a zwitterionic cinchona-based stationary phase, which is well-suited for retaining and separating zwitterionic molecules. nih.gov To manage the operational parameters, a reversed pressure gradient and a reversed flow rate gradient can be implemented, which prevents the system from exceeding pressure limits while maintaining high chromatographic efficiency throughout the gradient. nih.gov The direct analysis of these native amino acids via UC obviates the need for derivatization, a step often required in reversed-phase liquid chromatography to enhance hydrophobicity and detectability. nih.gov
Table 1: Unified Chromatography-Mass Spectrometry (UC-MS) Parameters for Analysis of Polar Amino Acids
Integration of Mass Spectrometric Detection in Chiral Analysis
The coupling of mass spectrometry (MS) with chromatographic techniques provides a powerful tool for the chiral analysis of amino acids and their derivatives. MS detection offers significant advantages, including high sensitivity, specificity, and the ability to detect molecules that lack a UV chromophore, thereby eliminating the need for chemical derivatization in many cases. osti.gov Enantiomers produce identical mass spectra, which serves as confirmation of a successful enantiomeric separation when distinct peaks are observed in the chromatogram. osti.gov
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common interfaces for linking liquid chromatography (LC) with MS. osti.gov ESI is particularly suitable for polar and labile compounds, while APCI can offer better sensitivity for some analytes at high flow rates. osti.gov For complex mixtures, tandem mass spectrometry (MS/MS) is employed to unambiguously identify analytes, as it can resolve isobaric species that may not be separated chromatographically. nih.govpsu.edu
Recent advancements have also integrated ion mobility spectrometry (IMS) with LC-MS for enhanced chiral analysis. acs.orgrsc.org This combination, known as LC-IM-MS, adds another dimension of separation based on the size, shape, and charge of the ions in the gas phase. acs.orgpolyu.edu.hk This technique has proven effective for the rapid separation of derivatized amino acid diastereomers and can resolve complex isomeric mixtures. acs.orgnih.gov The integration of IMS-MS can be crucial for separating co-eluting constitutional isomers and diastereomers, providing a comprehensive profile of chiral compounds. acs.org
Applications in Chiral Purity Assessment of Amino Acid Derivatives
The assessment of chiral purity is a critical quality control measure for substances with chiral centers. chromatographyonline.com Analytical methods for this purpose are designed to quantify the abundance of the undesired enantiomer relative to the total amount of both enantiomers. chromatographyonline.com Hyphenated techniques such as supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are robust platforms for the quantitative profiling and purity assessment of chiral molecules, including amino acid derivatives. nih.gov
The development of such methods involves rigorous validation to ensure their reliability. chromatographyonline.com Key validation parameters include linearity, sensitivity (lower limits of quantification, LLOQ), accuracy, precision, and recovery. nih.govrsc.org For instance, a platform developed for the chiral analysis of octadecanoids demonstrated excellent linearity (R² > 0.995) and LLOQs in the low ng/mL range for both SFC-MS/MS and LC-MS/MS methods. nih.gov Such validated methods allow for the accurate determination of enantiomeric ratios in various samples. nih.gov
These analytical approaches have direct applications in pharmaceutical and clinical research. For example, LC-MS/MS methods have been developed to analyze chiral biomarkers of inherited metabolic diseases, such as the enantiomers of 2-hydroxyglutaric acid, allowing for accurate diagnosis from biological samples with minimal cleanup. psu.edu The ability to determine the enantiomeric composition of amino acid derivatives is crucial for understanding their biological roles and ensuring the quality and safety of pharmaceutical products. psu.educhromatographyonline.com
Table 2: Example Performance of Chiral SFC-MS/MS and LC-MS/MS Methods for Quantitative Analysis
Computational Chemistry and Molecular Modeling of 2 Aminocyclohexanesulfonic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure and energetic properties of molecules with high accuracy. Methods like Density Functional Theory (DFT) and ab initio calculations are fundamental to understanding the intrinsic characteristics of 2-aminocyclohexanesulfonic acid.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. By approximating the electron density, DFT can accurately calculate various molecular properties. For a molecule like this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can be used to determine its optimized molecular geometry, vibrational frequencies, and electronic properties.
These calculations yield predictions for spectroscopic data, such as Fourier-transform infrared (FTIR) and Raman spectra, by computing the harmonic vibrational frequencies corresponding to different molecular motions. Furthermore, the electronic properties can be characterized by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Natural Bond Orbital (NBO) analysis is another quantum chemical technique used to study charge distribution, intramolecular interactions, and the stability arising from charge delocalization (hyperconjugation). For this compound, NBO analysis can quantify the interactions between the amino (-NH2) and sulfonic acid (-SO3H) groups and the cyclohexane (B81311) ring. Additionally, methods like the Gauge-Including Atomic Orbital (GIAO) can be used to predict ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data for structure validation.
Table 1: Predicted Electronic and Spectroscopic Properties of this compound (Illustrative Data) This table presents typical data that would be generated from DFT/B3LYP calculations for a molecule of this type. The values are illustrative and would be refined in a specific computational study.
| Property | Calculated Value | Method/Basis Set | Significance |
|---|---|---|---|
| Optimized Ground State Energy | -818.5 Hartree | B3LYP/6-311++G(d,p) | Represents the total electronic energy at 0 K. |
| HOMO Energy | -7.2 eV | B3LYP/6-311++G(d,p) | Indicates the electron-donating ability. |
| LUMO Energy | -0.5 eV | B3LYP/6-311++G(d,p) | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 6.7 eV | B3LYP/6-311++G(d,p) | Correlates with chemical reactivity and stability. |
| Dipole Moment | 5.8 Debye | B3LYP/6-311++G(d,p) | Measures the overall polarity of the molecule. |
| Key Vibrational Frequencies (Calculated) | ~3450 cm⁻¹ (N-H stretch), ~1250 cm⁻¹ (S=O stretch), ~1050 cm⁻¹ (S-O stretch) | B3LYP/6-311++G(d,p) | Predicts peaks in IR and Raman spectra for functional group identification. |
Quantum chemical calculations are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, most importantly, transition states. By locating the transition state structure—the highest energy point along the reaction coordinate—the activation energy (Ea) for a reaction step can be calculated. This information is critical for predicting reaction kinetics and understanding the reaction mechanism at a molecular level.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing detailed information about conformational changes, molecular motion, and intermolecular interactions. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, offering a dynamic view of molecular behavior.
The cyclohexane ring is known for its conformational flexibility, primarily existing in a stable chair conformation that can undergo ring-flipping to an alternative chair form via transient boat and twist-boat intermediates. nih.gov The presence of amino and sulfonic acid substituents on the ring significantly influences the conformational landscape of this compound.
MD simulations can be used to explore the conformational preferences of both cis and trans isomers of this compound. nih.govsapub.org These simulations can quantify the relative stability of conformations where the substituents are in axial versus equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. sapub.org For trans-2-aminocyclohexanesulfonic acid, the diequatorial conformation is expected to be the most stable. For the cis isomer, one substituent must be axial while the other is equatorial, and MD simulations can determine the equilibrium population of the two possible chair conformers. These simulations provide insights into the dynamic equilibrium and the energy barriers associated with conformational transitions. nih.gov
Table 2: Conformational Preferences of this compound Isomers (Theoretical) This table outlines the expected conformational preferences based on general principles of cyclohexane stereochemistry, which would be quantifiable through MD simulations.
| Isomer | Expected Most Stable Conformation | Key Stabilizing/Destabilizing Factors |
|---|---|---|
| trans-1,2-disubstituted | Diequatorial (e,e) | Minimizes steric strain and 1,3-diaxial interactions. |
| trans-1,2-disubstituted (after ring flip) | Diaxial (a,a) | Highly unstable due to significant 1,3-diaxial interactions. |
| cis-1,2-disubstituted | Axial-Equatorial (a,e) | Represents a balance of steric factors; the bulkier group prefers the equatorial position. |
| cis-1,2-disubstituted (after ring flip) | Equatorial-Axial (e,a) | In dynamic equilibrium with the other (a,e) conformer. |
The amino and sulfonic acid functional groups make this compound a candidate for participating in host-guest chemistry. The positively charged ammonium (B1175870) group (at neutral pH) and the negatively charged sulfonate group can engage in strong electrostatic and hydrogen-bonding interactions. researchgate.netnih.gov MD simulations are a key tool for studying the binding of such guest molecules within the cavity of a host molecule, such as a cyclodextrin, calixarene, or pillararene. nih.govaalto.fi
By placing the guest molecule near the host in a simulated solvent environment, MD can model the binding process, predict the most stable binding pose, and calculate the binding free energy. aalto.fi These simulations can reveal the specific interactions—such as hydrogen bonds, ionic interactions, and van der Waals forces—that stabilize the host-guest complex. nih.gov The results can guide the design of novel supramolecular systems for applications in sensing, catalysis, or molecular transport. nih.gov
Docking and Molecular Recognition Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is central to drug discovery and the study of molecular recognition. It evaluates the "fit" of a ligand into a receptor's binding site and estimates the strength of the interaction, usually by a scoring function that approximates the binding affinity. researchgate.net
For this compound, docking studies could be performed to investigate its potential to bind to the active site of a target protein. The process involves preparing the 3D structures of both the ligand and the protein receptor. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site. nih.govmdpi.com
The results are typically ranked by a scoring function, which provides an estimate of the binding energy (e.g., in kcal/mol). Analysis of the top-ranked poses reveals the specific molecular interactions responsible for binding, such as hydrogen bonds between the amino or sulfonate groups of the ligand and amino acid residues in the protein, as well as hydrophobic interactions involving the cyclohexane ring. mdpi.comnih.gov While specific docking studies featuring this compound may not be published, the methodology allows for the virtual screening of its potential as an inhibitor or modulator for various biological targets. nih.gov
Table 3: Illustrative Results of a Hypothetical Docking Study This table shows representative data from a molecular docking simulation of this compound into a hypothetical enzyme active site.
| Parameter | Result | Interpretation |
|---|---|---|
| Binding Energy (Score) | -7.5 kcal/mol | Indicates a favorable binding affinity between the ligand and the receptor. |
| Key Intermolecular Interactions | Hydrogen bond between -NH₃⁺ and Asp120 | Strong electrostatic interaction stabilizing the complex. |
| Hydrogen bond between -SO₃⁻ and Lys75, Arg210 | Ionic and hydrogen bonding interactions anchoring the sulfonate group. | |
| Hydrophobic contact between cyclohexane ring and Val45, Leu80 | Van der Waals interactions contributing to binding specificity. | |
| Root Mean Square Deviation (RMSD) of top poses | < 2.0 Å | Indicates a consistent and well-defined binding mode among the best-scoring solutions. |
Ligand-Receptor Interaction Modeling (e.g., Putative Taurine (B1682933) Receptors)
Computational modeling serves as a powerful tool to predict and analyze the interaction of ligands like this compound with their biological targets. While specific molecular docking studies on this compound with taurine receptors are not extensively available in public literature, insights can be drawn from studies on taurine and its interaction with related receptors, such as the GABAA receptor. Taurine, a structurally similar endogenous amino acid, is known to act as an agonist at GABAA receptors, and its affinity is notably dependent on the subunit composition of the receptor complex nih.gov.
Molecular docking simulations for analogous compounds, such as certain benzimidazole derivatives with GABAA receptors, have revealed key binding interactions. These studies often identify specific amino acid residues within the receptor's binding pocket that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand. For instance, in a study involving a benzimidazole derivative and different isoforms of the GABAA receptor, the binding affinity was found to vary with the alpha subunit present (α1, α2, or α3), with the highest affinity observed for the α2 subunit nih.gov. The interactions typically involve hydrogen bonding with residues like glutamine and hydrophobic interactions with tyrosine and phenylalanine residues nih.gov.
Given the structural features of this compound, comprising a cyclohexane ring, an amino group, and a sulfonic acid group, it is plausible that it could engage in similar interactions. The sulfonic acid group could form strong hydrogen bonds or ionic interactions with positively charged residues in a receptor pocket, while the amino group could act as a hydrogen bond donor. The cyclohexane ring provides a rigid scaffold that can fit into hydrophobic pockets. Computational models would predict the preferred orientation (pose) of this compound within the binding site and estimate the binding affinity, providing a basis for understanding its potential pharmacological activity.
Table 1: Predicted Interaction Profile of a Ligand with GABAA Receptor Isoforms
| GABAA Isoform | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| α1β2γ2 | Benzimidazole Derivative | -7.2 | GLN64, TYR62, PHE200, ALA201 | Hydrogen Bond, Pi-Alkyl, Alkyl |
| α2β2γ2 | Benzimidazole Derivative | -8.0 | Not Specified | Not Specified |
| α3β2γ2 | Benzimidazole Derivative | Not Specified | Not Specified | Not Specified |
This table is based on data for a benzimidazole derivative and is presented as an example of the type of data generated from molecular docking studies nih.gov.
Enzyme-Inhibitor Interaction Prediction for Analogous Amino Acid Derivatives (e.g., Digestive Enzymes)
A study on a series of synthetic amino acid derivatives demonstrated their inhibitory effects on pancreatic lipase, pancreatic α-amylase, and α-glucosidase. The inhibitory concentrations (IC50) and the mechanisms of inhibition were determined, revealing that these compounds can act as competitive or mixed inhibitors mdpi.com. For example, some derivatives showed potent inhibition of α-glucosidase with IC50 values ranging from 51 to 353 µM, acting as competitive inhibitors mdpi.com.
Molecular docking simulations for these analogous compounds would typically show the ligand binding to the active site of the enzyme, often competing with the natural substrate. The interactions stabilizing the enzyme-inhibitor complex could involve hydrogen bonds with catalytic residues and hydrophobic interactions within the active site pocket. For instance, the inhibition of α-glucosidase, an enzyme crucial for carbohydrate breakdown, suggests that these amino acid derivatives can interfere with glucose metabolism mdpi.com.
Table 2: In Vitro Inhibitory Activity of Synthetic Amino Acid Derivatives against Digestive Enzymes
| Compound | Pancreatic Lipase IC50 (µM) | Pancreatic α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
| PPC80 | 167 - 1023 | 162 - 519 | Not Reported |
| PPC82 | 167 - 1023 | 162 - 519 | Not Reported |
| PPC84 | 167 - 1023 | 162 - 519 | 51 - 353 |
| PPC89 | Not Reported | 162 - 519 | 51 - 353 |
| PPC101 | Not Reported | 162 - 519 | 51 - 353 |
Data adapted from a study on synthetic amino acid derivatives mdpi.com.
Stereochemical Effects on Molecular Properties and Interactions
The stereochemistry of a molecule is a critical determinant of its biological activity, as receptors and enzyme active sites are chiral environments. This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These isomers, while having the same chemical formula and connectivity, have different three-dimensional arrangements of their atoms. This difference in 3D structure can lead to significant variations in their interaction with biological targets, a phenomenon known as stereoselectivity nih.gov.
The differential binding of stereoisomers to a receptor is a well-established principle in pharmacology. The concept of a "three-point attachment" suggests that for a chiral molecule to be recognized stereoselectively, it must interact with the receptor at a minimum of three distinct points. If one stereoisomer fits the binding site with high complementarity, its enantiomer may not be able to establish the same favorable interactions, resulting in lower affinity and efficacy nih.gov.
While specific conformational analysis and receptor binding studies for the stereoisomers of this compound are not widely published, the principles of stereoselectivity can be applied. It is expected that the different stereoisomers of this compound will have distinct conformational preferences. Computational methods, such as conformational analysis, can predict the most stable three-dimensional structures for each isomer. Subsequent molecular docking of these individual isomers into a putative receptor binding site would likely reveal differences in their binding modes and affinities.
For example, the relative orientation of the amino and sulfonic acid groups on the cyclohexane ring will dictate how they can interact with amino acid residues in a binding pocket. One isomer might present these functional groups in an optimal geometry for forming strong hydrogen bonds, while another isomer's geometry might be less favorable, leading to weaker binding. Such differences in interaction can translate to one isomer being a potent agonist or inhibitor, while another is significantly less active or even inactive. The development of chiral macrocyclic receptors for enantioselective sensing of amino acids further underscores the importance of stereochemistry in molecular recognition mdpi.com.
Applications of 2 Aminocyclohexanesulfonic Acid in Advanced Materials and Supramolecular Chemistry
Design and Synthesis of Sulfonopeptides and Peptide Mimicry
While direct and extensive literature detailing the use of 2-Aminocyclohexanesulfonic acid as a primary building block for sulfonopeptides is limited, its structure as a cyclic β-amino sulfonic acid makes it a prime candidate for this application. Sulfonopeptides are analogues of natural peptides where one or more amide bonds are replaced by a sulfonamide linkage. This substitution imparts greater stability against enzymatic degradation and can mimic the tetrahedral transition state of peptide bond hydrolysis, making them valuable as enzyme inhibitors. dokumen.pub
The synthesis of sulfonopeptides generally involves the coupling of a sulfonyl chloride with an amino acid ester or peptide fragment. dokumen.pub In this context, this compound could be first converted to its corresponding sulfonyl chloride. This activated intermediate could then be reacted with the amino group of an amino acid or peptide to form a stable sulfonamide bond, incorporating the rigid cyclohexyl scaffold into the peptide chain. This approach would create a peptide mimic with a constrained conformation, a desirable attribute for studying peptide-receptor interactions and for the rational design of therapeutic agents.
Integration into Chiral Catalysts and Organocatalytic Systems
The most prominent application of this compound is in the field of chiral separations, where it is integrated into Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). dokumen.pubscience.gov These CSPs function as heterogeneous catalysts that enable the separation of enantiomers from a racemic mixture. The compound serves as a key chiral selector, the part of the stationary phase responsible for differential interaction with the enantiomers.
Two main types of CSPs utilize this compound:
Strong Cation-Exchange (SCX) CSPs: In these systems, derivatives of ACHSA, such as syringic acid amides of trans-(R,R)-2-aminocyclohexanesulfonic acid, are synthesized and immobilized on a support like silica (B1680970) gel. researchgate.netscience.gov The sulfonic acid group provides a strong, permanently negatively charged site for ion exchange, making these CSPs highly effective for separating chiral basic compounds, including various drugs and their analogues, which are protonated in the mobile phase. uni-tuebingen.descience.govscience.gov
Zwitterionic-Ion Exchange (ZWIX) CSPs: These are highly versatile CSPs created by covalently linking a derivative of this compound to a Cinchona alkaloid, such as quinine (B1679958) or quinidine (B1679956). researchgate.netdokumen.pub This combination creates a zwitterionic chiral selector possessing both an anion-exchange site (from the protonated alkaloid) and a cation-exchange site (from the deprotonated sulfonic acid). uni-tuebingen.decore.ac.uk This dual nature allows for the enantioseparation of a broad range of chiral molecules, including acidic, basic, and zwitterionic compounds like amino acids. dokumen.pubacs.orgresearchgate.net
The table below summarizes the integration of this compound into these catalytic separation systems.
| CSP Type | Chiral Selector Composition | Mechanism | Typical Analytes |
| SCX | Syringic acid amide derivative of trans-(R,R)-2-aminocyclohexanesulfonic acid immobilized on silica. researchgate.netscience.gov | Cation-Exchange | Chiral basic drugs and amines. science.govscience.gov |
| ZWIX | trans-(S,S)- or (R,R)-2-aminocyclohexanesulfonic acid derivative linked to a Cinchona alkaloid (quinine or quinidine). researchgate.netacs.org | Zwitterionic Ion-Exchange | Chiral acids, bases, and amino acids. dokumen.pubacs.orgresearchgate.net |
Development of Supramolecular Assemblies and Host-Guest Systems
The function of CSPs containing this compound is fundamentally rooted in supramolecular chemistry, specifically in the formation of transient host-guest complexes. researchgate.net The CSP acts as the host system, and the individual enantiomers of the analyte are the guests. Chiral recognition and separation are achieved because the diastereomeric complexes formed between the chiral host and each enantiomeric guest have different stabilities.
The rigid, stereochemically defined structure of this compound makes it an excellent chiral building block. When it is functionalized and then immobilized onto a support material like silica, it directs the assembly of a chiral surface. researchgate.netacs.org This process, sometimes achieved through controlled methods like click chemistry, results in a well-defined chiral stationary phase where the selector molecules are arranged to create chiral cavities or interaction sites. researchgate.net The inherent chirality of the ACHSA backbone is thus transferred to the macroscopic stationary phase, enabling it to function as a chiral resolving agent.
The separation mechanism in these systems relies on a combination of non-covalent interactions, including ionic interactions (ion-exchange), hydrogen bonding, dipole-dipole interactions, and π-π stacking. researchgate.net The tunability of these interactions is key to optimizing the separation of different compounds. Researchers can modulate the strength and nature of these non-covalent forces to fine-tune the architecture of the transient host-guest complex. This is achieved by systematically altering parameters of the chromatographic system:
Mobile Phase Composition: Changing the type and concentration of solvents and additives (such as formic acid or diethylamine) in the mobile phase alters the ionization state of the selector and analyte, directly impacting the primary ion-exchange retention mechanism. dokumen.pubresearchgate.netresearchgate.net
Temperature: Thermodynamic studies, conducted by analyzing separations at different temperatures, reveal the contributions of enthalpy (ΔH°) and entropy (ΔS°) to chiral recognition. researchgate.netresearchgate.net This information provides insight into the specific interactions driving the separation and allows for optimization.
This ability to modulate non-covalent forces allows for the rational design and tuning of these supramolecular systems for specific analytical challenges.
Precursors for Functional Polymers (e.g., Water-Soluble Polymers)
This compound serves as a monomeric precursor for the synthesis of functional polymers, specifically the chiral stationary phases used in chromatography. The process involves covalently bonding the chiral selector, derived from the acid, onto a polymeric support, most commonly silica particles. uni-tuebingen.de This immobilization can be achieved through various synthetic strategies, including the use of azide-yne click chemistry, which allows for a controlled and high-density loading of the selector onto the silica surface. researchgate.net
The resulting material is a functional polymer where the polymer backbone (silica) is decorated with chiral, ion-exchange functionalities. The sulfonic acid group is particularly important as it is a strong acid, remaining deprotonated over a wide pH range. uni-tuebingen.de This imparts a permanent charge and significant hydrophilicity to the polymer surface, making it highly compatible with polar and aqueous mobile phases. core.ac.ukresearchgate.net This characteristic is crucial for the separation of hydrophilic and biologically relevant molecules and aligns with the development of materials for use in water-based systems.
Bio-Inspired Chemical Systems and Biomimetic Architectures
The development of chiral separation materials using this compound often incorporates bio-inspired design principles. A prime example is the creation of zwitterionic CSPs, which are made by combining the synthetic amino sulfonic acid with chiral selectors derived from Cinchona alkaloids (quinine and quinidine), which are natural products. dokumen.pubcore.ac.uk This strategy marries a synthetic building block with a molecule from nature's "chiral pool" to create a highly effective separation tool.
Furthermore, these systems are biomimetic in their function. They achieve chiral recognition through a combination of specific, weak interactions to differentiate between structurally similar molecules, mirroring the high selectivity of biological systems like enzymes and receptors. The successful application of these CSPs to separate enantiomers of amino acids, the fundamental building blocks of life, underscores their role as biomimetic architectures designed to interact with and analyze biological molecules. dokumen.pubacs.org
Future Directions and Emerging Research Avenues for 2 Aminocyclohexanesulfonic Acid
Exploration of Novel Synthetic Methodologies for Accessing Diverse 2-Aminocyclohexanesulfonic Acid Scaffolds
The development of new and efficient synthetic routes to produce a wider array of this compound scaffolds is a cornerstone of future research. Current synthetic methods, while effective, may be limited in their ability to introduce diverse functional groups and stereochemical arrangements. Future endeavors will likely focus on asymmetric syntheses to afford enantiomerically pure isomers, which are crucial for applications in catalysis and medicinal chemistry. The exploration of chemoenzymatic strategies, combining the selectivity of enzymes with the versatility of chemical synthesis, could provide elegant and sustainable pathways to novel analogs. Furthermore, the development of modular synthetic approaches would enable the rapid generation of libraries of this compound derivatives, facilitating high-throughput screening for desired properties.
Integration of Advanced Spectroscopic and In Situ Characterization Techniques
To gain a deeper understanding of the structure-property relationships of this compound and its derivatives, the integration of advanced spectroscopic and in situ characterization techniques is paramount. While standard techniques like NMR and mass spectrometry provide essential structural information, more sophisticated methods can offer dynamic insights. For instance, in situ spectroscopy, such as time-resolved infrared or Raman spectroscopy, can be employed to monitor the behavior of these compounds during chemical reactions or self-assembly processes in real-time. Advanced X-ray diffraction techniques, including single-crystal and powder diffraction, will continue to be vital for elucidating the precise three-dimensional structures of these molecules and their supramolecular assemblies.
Computational Design of this compound-Based Functional Molecules with Tailored Properties
Computational chemistry and molecular modeling are poised to play an increasingly significant role in the rational design of this compound-based molecules with specific, predetermined properties. Density functional theory (DFT) calculations can be utilized to predict the electronic structure, reactivity, and spectroscopic signatures of novel derivatives. Molecular dynamics (MD) simulations can provide insights into the conformational dynamics and intermolecular interactions of these compounds in different environments. By leveraging these computational tools, researchers can screen virtual libraries of compounds, prioritizing the synthesis of candidates with the highest potential for applications in areas such as catalysis, materials science, and molecular recognition.
Expanding Catalytic and Supramolecular Engineering Applications
The unique structural features of this compound, namely the presence of both an acidic sulfonic acid group and a basic amino group on a conformationally restricted cyclohexane (B81311) backbone, make it an attractive scaffold for the development of novel catalysts and supramolecular architectures. Future research will likely explore the use of its derivatives as organocatalysts for a variety of organic transformations. The ability of the sulfonic acid and amino groups to act as hydrogen bond donors and acceptors, respectively, can be harnessed to direct the formation of intricate supramolecular structures such as gels, liquid crystals, and porous materials. These materials could find applications in areas such as controlled release, sensing, and separation technologies.
Q & A
Q. What are the primary biological or chemical applications of this compound in model systems?
- Methodological Answer : The compound is used as a buffering agent in biochemical assays (pH 6.5–8.0) and as a precursor for synthesizing chiral ligands in asymmetric catalysis. In biological models, derivatives have been tested for anti-inflammatory activity using protocols similar to TNBS-induced colitis studies (e.g., dose-dependent suppression of cytokine release) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Store at 2–8°C in airtight containers to prevent hygroscopic degradation. Use PPE (gloves, goggles) due to potential skin/eye irritation. Neutralize spills with sodium bicarbonate, followed by ethanol rinsing. Toxicity data (e.g., LD50 in rodents) should guide waste disposal .
Advanced Research Questions
Q. How can researchers address stability issues of this compound under varying experimental conditions (e.g., high temperature, UV exposure)?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples to 40–60°C for 48–72 hours and analyze degradation via HPLC.
- Photostability : Expose to UV light (320–400 nm) and monitor sulfonic acid group integrity via FTIR.
Stabilizers like ascorbic acid (0.1% w/v) can mitigate oxidation .
Q. How should contradictions in reported biological activity data (e.g., conflicting cytotoxicity results) be resolved?
- Methodological Answer : Replicate studies under standardized conditions (cell line, passage number, assay duration). Use orthogonal assays (e.g., MTT for viability, LDH for necrosis) to cross-validate. Meta-analysis of raw data from public repositories (e.g., PubChem BioAssay) can identify confounding variables like impurity profiles .
Q. What experimental design considerations are critical when using this compound in disease models (e.g., inflammatory bowel disease)?
- Methodological Answer : Adopt a TNBS-induced colitis model framework (Figure 5 in ):
- Dosing : Test 10–100 mg/kg/day orally, with pre-treatment for 7 days.
- Controls : Include vehicle (saline) and positive control (e.g., sulfasalazine).
- Endpoints : Histopathology scoring and IL-6/IL-10 ELISA.
Q. What strategies are effective for modifying this compound to enhance solubility or target specificity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
